2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate 2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573026
InChI: InChI=1S/C18H10O6.H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;/h1-8,23-24H;1H2
SMILES: C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O
Molecular Formula: C18H12O7
Molecular Weight: 340.3 g/mol

2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate

CAS No.:

Cat. No.: VC13573026

Molecular Formula: C18H12O7

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate -

Specification

Molecular Formula C18H12O7
Molecular Weight 340.3 g/mol
IUPAC Name 2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;hydrate
Standard InChI InChI=1S/C18H10O6.H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;/h1-8,23-24H;1H2
Standard InChI Key IPUXQSKXJJCLNT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O

Introduction

Chemical Identity and Nomenclature

Molecular Composition

The compound is formally recognized by the IUPAC name 2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;dihydrate and has the molecular formula C₁₈H₁₄O₈, corresponding to a molecular weight of 358.3 g/mol . Discrepancies in reported molecular formulas (e.g., C₁₈H₁₂O₇ in some sources) likely arise from variations in hydration states or crystallographic measurements. The dihydrate form incorporates two water molecules into its crystal lattice, as confirmed by X-ray diffraction studies .

Table 1: Key Identifiers

PropertyValueSource
CAS Number16289-95-5
PubChem CID23216254
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)...
InChIKeyQIAIXVRAKYAOGJ-UHFFFAOYSA-N

Structural Characteristics

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P 1 21/c 1 (no. 14) and unit cell parameters:

  • a = 8.4479 Å

  • b = 12.4759 Å

  • c = 7.9293 Å

  • β = 100.634°

  • Z = 2 (molecules per unit cell) .

The asymmetric unit comprises one hydrindantin molecule and two water molecules, stabilized by a network of hydrogen bonds involving hydroxyl and carbonyl groups . The residual factor (R₁ = 0.1017) indicates moderate refinement quality, typical for organic hydrates .

Spectroscopic Features

While detailed spectroscopic data (e.g., NMR, IR) are absent in the reviewed sources, the presence of conjugated carbonyl groups (C=O) and hydroxyl (-OH) moieties suggests characteristic absorption bands in the 1600–1800 cm⁻¹ (IR) and 170–220 ppm (¹³C NMR) ranges.

Synthesis and Stability

Preparation Methods

Hydrindantin dihydrate is derived from its parent compound, hydrindantin (C₁₈H₁₀O₆), through crystallization in aqueous media. The parent compound is synthesized via oxidative coupling of indene derivatives, though explicit reaction conditions remain undocumented in publicly available literature.

Hydration Dynamics

The dihydrate form exhibits stability under ambient conditions but may undergo dehydration upon heating or exposure to desiccants. The water molecules occupy specific lattice sites, as evidenced by the crystal structure’s hydrogen-bonding network .

Applications in Research and Industry

Analytical Chemistry

Hydrindantin dihydrate serves as a reagent in Stein-Moore chromatography, a technique employed for separating amino acids and peptides . Its mechanism likely involves interactions with primary amines via its electrophilic carbonyl groups, though detailed studies are sparse.

Organic Synthesis

ParameterRecommendationSource
StorageStore in a cool, dry place (<25°C)
Personal ProtectionGloves, goggles, lab coat
DisposalFollow local regulations for organics

Research Gaps and Future Directions

Despite its well-characterized crystal structure, hydrindantin dihydrate suffers from underexplored reactivity and biological activity. Future studies could investigate:

  • Catalytic Applications: Leveraging its redox-active sites in metal-organic frameworks.

  • Pharmacological Potential: Screening for enzyme inhibition or antimicrobial properties.

  • Synthetic Optimization: Developing scalable synthesis routes to enhance accessibility.

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